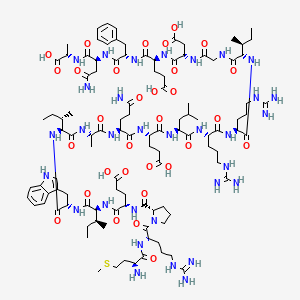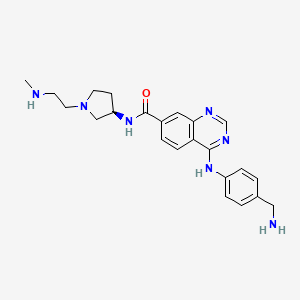
Prmt4-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt4-IN-3 is a selective inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1). PRMT4 is an enzyme that catalyzes the methylation of arginine residues in histones and other proteins, playing a crucial role in the regulation of gene expression. The inhibition of PRMT4 has been of significant interest due to its involvement in various biological processes and diseases, including cancer .
Méthodes De Préparation
The synthesis of Prmt4-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final compound is purified using techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Prmt4-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
Prmt4-IN-3 has a wide range of scientific research applications:
Cancer Research: Due to its role in inhibiting PRMT4, this compound is used in cancer research to study the effects of PRMT4 inhibition on tumor growth and progression.
Epigenetics: The compound is used to investigate the role of arginine methylation in gene expression and chromatin remodeling.
Drug Development: this compound serves as a lead compound in the development of new therapeutic agents targeting PRMT4.
Biological Pathways: The compound is used to explore the involvement of PRMT4 in different biological pathways, including inflammation, metabolism, and cell differentiation.
Mécanisme D'action
Prmt4-IN-3 exerts its effects by selectively inhibiting the enzymatic activity of PRMT4. The compound binds to the active site of PRMT4, preventing the transfer of methyl groups to arginine residues in target proteins. This inhibition disrupts the methylation of histones and other proteins, leading to changes in gene expression and cellular functions. The molecular targets of this compound include histone H3 and various transcription factors involved in gene regulation .
Comparaison Avec Des Composés Similaires
Prmt4-IN-3 is compared with other PRMT4 inhibitors and similar compounds:
MS023: A dual inhibitor of PRMT4 and PRMT6, used to study the combined effects of inhibiting both enzymes.
This compound stands out due to its high selectivity for PRMT4, making it a valuable tool for studying the specific biological functions and therapeutic potential of PRMT4 inhibition.
Propriétés
Formule moléculaire |
C23H29N7O |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
4-[4-(aminomethyl)anilino]-N-[(3R)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m1/s1 |
Clé InChI |
RMIWGHBRLVZTBB-LJQANCHMSA-N |
SMILES isomérique |
CNCCN1CC[C@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
SMILES canonique |
CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


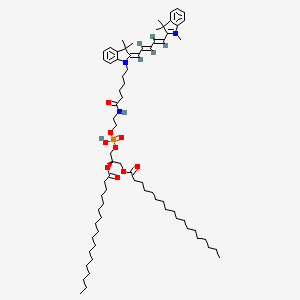
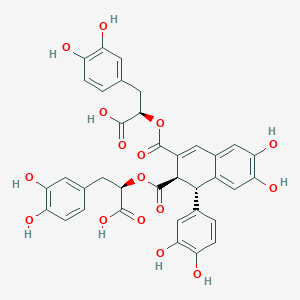
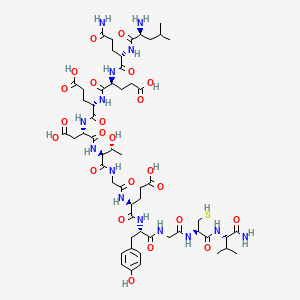
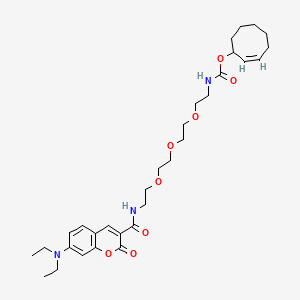
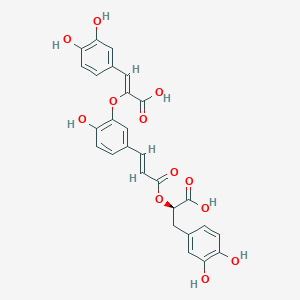


![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
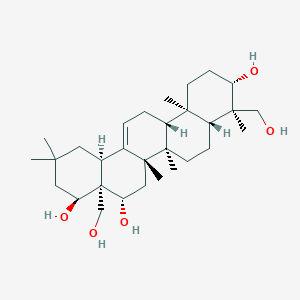
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)

